Cepacaine
Description
Properties
CAS No. |
75975-62-1 |
|---|---|
Molecular Formula |
C50H79Cl2N5O4 |
Molecular Weight |
885.1 g/mol |
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;ethyl 4-aminobenzoate;1-hexadecylpyridin-1-ium;chloride;hydrochloride |
InChI |
InChI=1S/C21H38N.C20H29N3O2.C9H11NO2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h15,17-18,20-21H,2-14,16,19H2,1H3;8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);3-6H,2,10H2,1H3;2*1H/q+1;;;;/p-1 |
InChI Key |
RODMTGVAYFKSFW-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Cl-] |
Synonyms |
enzoncaine - cetylpyridinium chloride benzoncaine, cetylpyridinium chloride drug combination cepacaine |
Origin of Product |
United States |
Scientific Research Applications
Dental Procedures
Cepacaine is widely used in dentistry for:
- Local Anesthesia : Effective in numbing the mucous membranes during dental procedures such as extractions and fillings.
- Post-operative Pain Relief : Reduces discomfort following surgical interventions like tonsillectomy or tooth extraction .
Throat and Oral Conditions
The formulation is beneficial in treating:
- Sore Throat : Provides symptomatic relief from pain associated with pharyngitis.
- Oral Lesions : Assists in managing pain from minor infections or lesions in the oral cavity .
Efficacy Studies
Numerous studies have evaluated the effectiveness of this compound in clinical settings:
Toxicity Studies
Studies indicate that this compound has a favorable safety profile when used as directed:
- No significant adverse effects reported in clinical trials.
- Long-term studies suggest low potential for toxicity at recommended dosages .
Regulatory Approvals
This compound has received regulatory approval from various health authorities due to its established safety and efficacy:
Comparison with Similar Compounds
Key Features :
- Mechanism : Benzocaine blocks sodium channels to inhibit nerve signaling, while cetylpyridinium chloride disrupts microbial cell membranes .
- Safety : Risk of methemoglobinemia with benzocaine, especially in children under 2 years .
Comparison with Similar Compounds
Active Ingredients and Mechanisms
Key Differences :
- Benzydamine HCl : Unlike this compound, it lacks antimicrobial properties but provides anti-inflammatory benefits via cyclooxygenase inhibition .
- Cepacol: Shares identical active ingredients with this compound but may differ in ethanol concentration or dosing protocols .
- Chloraseptic: Often uses phenol, which has weaker antimicrobial activity compared to cetylpyridinium chloride .
Preparation Methods
Active Pharmaceutical Ingredients (APIs)
Benzocaine : A local anesthetic that blocks sodium channels in neuronal membranes, inhibiting pain signal transmission.
Cetylpyridinium chloride (CPC) : A quaternary ammonium compound with broad-spectrum antiseptic activity against bacteria and fungi.
Excipients and Solvents
Table 1: Composition of this compound Mouthwash
| Component | Concentration | Function |
|---|---|---|
| Benzocaine | 4 mg/mL | Local anesthesia |
| Cetylpyridinium chloride | 500 µg/mL | Antiseptic |
| Ethanol | 15% v/v | Solvent, antiseptic |
| Benzyl alcohol | 3 mg/mL | Preservative |
Synthesis of Active Ingredients
Cetylpyridinium Chloride Synthesis
CPC is synthesized via quaternization of pyridine with 1-chlorohexadecane (cetyl chloride):
The reaction occurs under controlled temperature and solvent conditions to maximize yield.
Formulation Process
Solution Preparation
pH Adjustment and Filtration
The mixture’s pH is adjusted to 5.0–6.0 to ensure compatibility with oral mucosa. The solution is filtered through a 0.22 µm membrane to eliminate particulate matter.
Quality Control and Stability
Analytical Testing
-
HPLC Analysis : Quantifies benzocaine and CPC concentrations to ensure ±5% of label claims.
-
Microbial Testing : Confirms sterility and absence of Pseudomonas aeruginosa and Staphylococcus aureus.
Stability Considerations
Ethanol’s volatility necessitates airtight packaging to prevent concentration drift. Accelerated stability studies (40°C/75% RH) validate a 24-month shelf life when stored below 25°C.
While no recent studies on this compound itself are cited in the provided sources, advancements in analogous formulations highlight:
-
Alternative Preservatives : Replacement of benzyl alcohol with less irritative agents.
-
Enhanced Bioadhesion : Polymer-modified gels for prolonged mucosal contact.
Q & A
Q. How can computational chemistry enhance mechanistic studies of this compound?
- Methodological Answer : Perform molecular dynamics simulations (e.g., using GROMACS) to predict binding affinities at sodium channel domains. Validate predictions with experimental mutagenesis data (e.g., substituting key residues like Phe1719 in Nav1.7). Publish code and force-field parameters in open-access repositories to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
